molecular formula C11H16O3 B8469036 Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate

Methyl 4-cyclohexyl-4-hydroxy-but-2-ynoate

Cat. No. B8469036
M. Wt: 196.24 g/mol
InChI Key: JRUBUCYCDHVLEZ-UHFFFAOYSA-N
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Patent
US05488134

Procedure details

Under nitrogen flow, a solution of methyl propiolate (compound 6) (1.68 g; 20.0 mmoles) in 4 ml of dry THF was added dropwise to a solution of 20.0 ml (20.0 mmoles) of 1M LiN(TMS)2 -THF in 40 ml of dry THF at -78° C. After completion of the addition, the reaction solution was stirred for 1 hour, and a solution of 2.24 g (20.0 mmoles) of cyclohexanecarboxyaldehyde (compound 9k) in 5 ml of dry THF was added dropwise thereto. The mixture was stirred for additional 1 hour, a saturated aqueous ammonium chloride was added to the reaction solution and the mixture was extracted with ethyl acetate. The extract was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give a crude product of the desired alcohol 10k as an oil. This was used in the next reaction without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiN(TMS)2 THF
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 9k
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].[Li]N([Si](C)(C)C)[Si](C)(C)C.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1.[Cl-].[NH4+].[CH2:24]1[CH2:28]OC[CH2:25]1>>[CH:17]1([CH:21]([OH:20])[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4])[CH2:18][CH2:19][CH2:28][CH2:24][CH2:25]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OC
Name
LiN(TMS)2 THF
Quantity
20 mL
Type
reactant
Smiles
[Li]N([Si](C)(C)C)[Si](C)(C)C.C1CCOC1
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
compound 9k
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)C(C#CC(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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